(-)-Chlorpheniramine
Description
Levochlorpheniramine is a chlorphenamine. It is an enantiomer of a dexchlorpheniramine.
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904610 | |
Record name | (-)-Chlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32188-09-3 | |
Record name | (-)-Chlorpheniramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32188-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorpheniramine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032188093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Chlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Chlorpheniramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENIRAMINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY9131E63D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (-)-Chlorpheniramine and what is its mechanism of action?
A1: this compound, often referred to as the R-(-)-enantiomer of chlorpheniramine, is a chiral antihistamine medication. It exerts its effects by acting as a histamine H1 receptor antagonist. This means it binds to the H1 receptor, preventing histamine, a naturally occurring compound involved in allergic reactions, from binding and exerting its effects.
Q2: What are the downstream effects of this compound blocking the histamine H1 receptor?
A2: By blocking the histamine H1 receptor, this compound effectively reduces the symptoms associated with allergic reactions. These symptoms can include:
Q3: How does the stereoselectivity of Chlorpheniramine impact its pharmacokinetics?
A3: Studies have shown that the (S)-(+)-enantiomer of chlorpheniramine is cleared more slowly than the (R)-(-)-enantiomer in humans. [] This suggests that this compound (R-(-)-enantiomer) is eliminated faster from the body compared to its counterpart.
Q4: Does CYP2D6 play a role in the metabolism of this compound?
A4: Yes, CYP2D6 plays a role in the metabolism of both enantiomers of chlorpheniramine. Studies have demonstrated that quinidine, a CYP2D6 inhibitor, affects the pharmacokinetics of both (S)-(+)- and (R)-(-)-chlorpheniramine. []
Q5: What is the clinical significance of this compound's relatively faster clearance compared to the (S)-(+)-enantiomer?
A5: The faster clearance of this compound may translate to a shorter duration of action compared to the (S)-(+)-enantiomer. This difference in pharmacokinetics could have implications for dosing regimens and clinical efficacy.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H19ClN2. It has a molecular weight of 274.79 g/mol.
Q7: What are some spectroscopic techniques used to characterize this compound?
A7: Various spectroscopic techniques can be employed for the characterization of this compound. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and connectivity of atoms in the molecule. * Infrared (IR) Spectroscopy: This method helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing further structural information.
Q8: What strategies have been explored to improve the delivery of this compound?
A9: Research has focused on developing controlled-release formulations of chlorpheniramine, including the use of interpenetrating polymeric network beads composed of sodium alginate-g-methylmethacrylate. [] This approach aims to achieve sustained drug release, potentially improving therapeutic outcomes.
Q9: Are there any studies investigating this compound's incorporation into jelly formulations for oral administration?
A10: While research has explored jelly formulations for delivering a combination of cold medicines, including chlorpheniramine maleate, the specific focus on this compound in such formulations remains unclear. [] Investigating the bioequivalence and absorption characteristics of this compound in various formulations could be a potential area of future research.
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